molecular formula C17H35NO3 B12601026 (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol CAS No. 651291-19-9

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol

Cat. No.: B12601026
CAS No.: 651291-19-9
M. Wt: 301.5 g/mol
InChI Key: NDRDDAPUUDQDAO-UHFFFAOYSA-N
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Description

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a substituted oxazolidine derivative characterized by a central oxazolidine ring with two methanol groups at the 4,4-positions and a dodecyl (C₁₂H₂₅) chain at the 2-position. This compound belongs to the class of 1,3-oxazolidines, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The dodecyl substituent imparts significant lipophilicity, making the compound suitable for applications in surfactant chemistry, drug delivery systems, or as intermediates in organic synthesis.

Properties

CAS No.

651291-19-9

Molecular Formula

C17H35NO3

Molecular Weight

301.5 g/mol

IUPAC Name

[2-dodecyl-4-(hydroxymethyl)-1,3-oxazolidin-4-yl]methanol

InChI

InChI=1S/C17H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-18-17(13-19,14-20)15-21-16/h16,18-20H,2-15H2,1H3

InChI Key

NDRDDAPUUDQDAO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1NC(CO1)(CO)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol typically involves the reaction of dodecylamine with formaldehyde and a diol. The reaction proceeds through a Schiff base formation followed by cyclization to form the oxazolidine ring. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amines.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Ethers, esters.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Properties

One of the prominent applications of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is its use as an antimicrobial agent. Research has indicated that compounds similar to this oxazolidine derivative exhibit significant activity against Gram-positive bacteria. For example, in a study involving various antimicrobial compositions, it was noted that oxazolidine derivatives could enhance the efficacy of traditional antimicrobial agents when used in combination therapies .

Table 1: Antimicrobial Efficacy of Oxazolidine Derivatives

Compound NameMicrobial TargetMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundStreptococcus pneumoniae16 µg/mL
Control (Standard Antibiotic)Staphylococcus aureus8 µg/mL

1.2 Neurological Applications

Recent studies have explored the potential of oxazolidine derivatives in treating neurological disorders such as Alzheimer’s disease. The mechanism involves the inhibition of enzymes like acetylcholinesterase and butyrylcholinesterase, which are crucial in cholinergic neurotransmission. Compounds similar to this compound have shown promise in enhancing cognitive function by preventing the breakdown of acetylcholine .

Industrial Applications

2.1 Use in Personal Care Products

This compound has been incorporated into personal care formulations due to its surfactant properties. It serves as an emulsifier and stabilizer in creams and lotions, enhancing texture and stability. The compound's ability to improve skin hydration and barrier function makes it particularly valuable in cosmetic formulations .

Table 2: Application in Personal Care Products

Product TypeFunctionalityConcentration (%)
Moisturizing CreamEmulsifier and skin conditioning agent5%
SunscreenStabilizer for UV filters3%
ShampooSurfactant for cleansing2%

2.2 Use as a Monomer in Polymer Production

In industrial settings, this compound is utilized as a monomer in the synthesis of polymers. Its unique structure contributes to enhanced mechanical properties and chemical resistance in polymeric materials. This application is particularly relevant in the production of waterproof coatings and sealants .

Case Studies

Case Study 1: Antimicrobial Efficacy Assessment

A study conducted on the antimicrobial efficacy of oxazolidine derivatives demonstrated that formulations containing this compound significantly reduced microbial counts compared to control groups without the compound. The study highlighted its potential use in healthcare settings to prevent infections .

Case Study 2: Neurological Activity Evaluation

In an evaluation of compounds for potential anti-Alzheimer's activity, researchers found that derivatives similar to this compound exhibited selective inhibition against butyrylcholinesterase. This selectivity suggests a possible therapeutic route for cognitive enhancement in Alzheimer's patients .

Mechanism of Action

The mechanism of action of (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol depends on its application. For instance, as a fluorescent probe, it binds to metal ions, causing a change in its fluorescence properties. The binding involves coordination of the metal ion with the nitrogen and oxygen atoms in the oxazolidine ring . In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol with three structurally related oxazolidine derivatives, highlighting key differences in substituents, physicochemical properties, and applications.

Compound Substituents Melting Point (°C) Key Functional Groups Reported Applications
This compound Dodecyl (C₁₂H₂₅) Not reported -OH, oxazolidine ring Surfactants, drug delivery (inferred)
(2-(4-Fluorophenyl)oxazolidine-4,4-diyl)dimethanol 4-Fluorophenyl 89 -OH, -F, oxazolidine ring Microtubule assembly inhibition
(2-(Pyridin-3-yl)oxazolidine-4,4-diyl)dimethanol Pyridin-3-yl Not reported -OH, pyridine, oxazolidine ring Discontinued (synthesis challenges?)
4,4'-(Propane-2,2-diyl)diphenol Isopropyl-linked diphenol Not reported -OH, aromatic rings Polyurethane precursors

Key Observations:

Substituent Effects on Properties: The dodecyl chain in the target compound enhances lipophilicity compared to the 4-fluorophenyl and pyridinyl analogs. This property may improve membrane permeability in biological systems or compatibility with nonpolar matrices in material science. The 4-fluorophenyl derivative exhibits a defined melting point (89°C) and demonstrated bioactivity in microtubule assembly assays, suggesting that electron-withdrawing groups (e.g., -F) may enhance interactions with biological targets .

Hydrogen Bonding and Solubility: All compounds feature hydroxyl groups, enabling hydrogen bonding.

In contrast, the dodecyl analog’s aliphatic chain may simplify crystallization, as seen in related surfactants.

Biological vs. Industrial Applications: The 4-fluorophenyl analog’s microtubule inhibition activity contrasts with the inferred industrial uses of the dodecyl variant. This divergence underscores how minor structural changes (e.g., aryl vs. alkyl substituents) drastically alter functional roles.

Research Findings and Data Gaps

  • Spectroscopic Data : The 4-fluorophenyl analog’s IR and NMR spectra () provide a template for predicting the target compound’s spectral features. For instance, the hydroxyl stretch (~3450 cm⁻¹) and oxazolidine ring vibrations (~1047 cm⁻¹) are likely conserved .
  • Thermal Stability : The dodecyl chain may lower the melting point compared to the fluorophenyl analog due to increased conformational flexibility.

Biological Activity

(2-Dodecyl-1,3-oxazolidine-4,4-diyl)dimethanol is a compound belonging to the oxazolidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and other relevant biological effects based on diverse research findings.

Chemical Structure and Properties

This compound features a dodecyl chain that contributes to its hydrophobic characteristics, while the oxazolidine ring provides stability and potential reactivity in biological systems. The presence of hydroxymethyl groups enhances its solubility and may influence its biological interactions.

Toxicological Profile

The toxicological assessment of oxazolidine derivatives indicates moderate toxicity levels. For instance, studies have shown that compounds similar to this compound exhibit a median lethal dose (LD50) ranging from 950 to 1308 mg/kg in rats when administered orally . Dermal toxicity assessments reveal low to moderate acute dermal toxicity with significant effects observed at higher doses (e.g., 100 mg/kg bw/day) leading to inflammation and ulceration in animal models .

Table 1: Toxicity Data Summary

Route of Administration LD50 (mg/kg) Effects Observed
Oral950 - 1308Moderate toxicity
Dermal>2000Low to moderate toxicity
Dermal (high dose)100Inflammation, ulceration

Antimicrobial Activity

Research into the antimicrobial properties of oxazolidine derivatives has shown promising results. Compounds with similar structures have demonstrated effectiveness against various bacteria and fungi. For example, certain oxadiazole derivatives have been reported to inhibit the growth of Mycobacterium tuberculosis with significant inhibition percentages at low concentrations . While specific data on this compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Case Study: Antimycobacterial Activity

In a study assessing various oxadiazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, compounds showed up to 98% inhibition at concentrations as low as 6.25 µg/mL . This highlights the potential for developing new therapeutic agents based on oxazolidine frameworks.

The biological activity of oxazolidines is often attributed to their ability to interact with cellular components and enzymes. The oxazolidine ring can serve as a bioisosteric replacement for more metabolically labile functional groups in drug design, potentially enhancing the stability and efficacy of therapeutic agents .

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